4-(Bromomethyl)-3,5-diethylpyridine
Description
4-(Bromomethyl)-3,5-diethylpyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 4-position and ethyl (-C2H5) substituents at the 3- and 5-positions of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electrophilic bromomethyl group .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4-(bromomethyl)-3,5-diethylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-3-8-6-12-7-9(4-2)10(8)5-11/h6-7H,3-5H2,1-2H3 |
InChI Key |
HSISRUKRUITLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1CBr)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Bromomethyl vs. Halogens : The bromomethyl group in the 4-position offers a reactive site for nucleophilic substitutions (e.g., with amines or thiols), unlike 4-bromo or chloro derivatives, which are less electrophilic .
- Fluorine Substitution : 3,5-Difluoro analogs exhibit enhanced electronegativity, favoring interactions in drug-receptor binding, whereas diethyl groups may prioritize lipophilicity .
Comparison of Yields :
| Compound | Synthesis Method | Yield | Catalyst | Reference |
|---|---|---|---|---|
| 3,5-Diethylpyridine | Gas-phase condensation | 13–19% | Aluminosilicate | |
| 2,6-Di(bromomethyl)-1,4-DHP | Bromination with NBS | High | None (radical initiator) |
Reactivity and Functionalization Pathways
The bromomethyl group in 4-(Bromomethyl)-3,5-diethylpyridine facilitates nucleophilic substitutions, enabling derivatization into more complex structures:
- Amphiphilic Dihydropyridines : Bromomethylpyridines are intermediates for synthesizing amphiphilic 1,4-dihydropyridines, which have applications in drug delivery and catalysis .
- Cross-Coupling Reactions : Similar to 4-bromo-2-(bromomethyl)-3,5-dimethylpyridine, the target compound may participate in Suzuki or Ullmann couplings, though the diethyl groups could impose steric challenges .
Physical and Spectroscopic Properties
- NMR Shifts : In 4-(bromomethyl)-3,5-dichlorobenzoate derivatives, the bromomethyl proton resonates at δ ~4.8–5.0 ppm in $^1H$ NMR, while aromatic protons in diethylpyridines appear at δ 7.0–8.3 ppm .
- Solubility : Diethyl substituents likely enhance solubility in organic solvents (e.g., THF, chloroform) compared to polar derivatives like 3,5-dichloropyridines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
